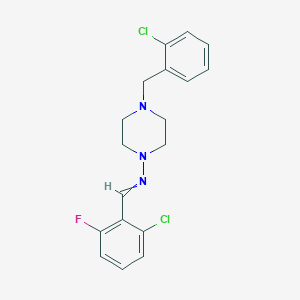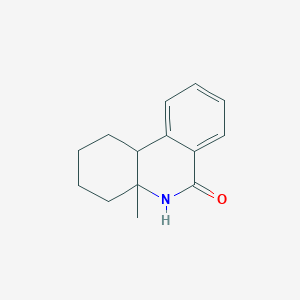![molecular formula C18H15ClN2O2S B6044863 5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, commonly known as CPI-1189, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of isoxazole derivatives and has been found to exhibit a range of pharmacological properties.
作用機序
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. CPI-1189 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. It has also been found to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may contribute to its neuroprotective effects. CPI-1189 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. In addition, CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CPI-1189 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic uses, which makes it a valuable tool for researchers. However, there are also some limitations to the use of CPI-1189 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. In addition, CPI-1189 has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for the study of CPI-1189. One potential direction is the further study of its neuroprotective effects. CPI-1189 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further studies could explore its potential for the treatment of these and other neurodegenerative diseases. Another potential direction is the study of its anti-cancer properties. CPI-1189 has been found to induce cell cycle arrest and apoptosis in cancer cells, and further studies could explore its potential for the treatment of various types of cancer. Finally, further studies could explore the mechanism of action of CPI-1189 and its potential clinical applications.
合成法
The synthesis of CPI-1189 involves several steps. The starting material for the synthesis is 3-chlorobenzonitrile, which is reacted with 2-thiophenecarboxylic acid in the presence of a base to form 3-(2-thienyl)benzonitrile. This intermediate is then reacted with pyrrolidine and acetic anhydride to form 3-(2-thienyl)-1-pyrrolidinecarboxylic acid. The final step involves the reaction of 3-(2-thienyl)-1-pyrrolidinecarboxylic acid with 5-(3-chlorophenyl)isoxazole in the presence of a coupling agent to form CPI-1189.
科学的研究の応用
CPI-1189 has been studied for its potential therapeutic uses in various scientific research applications. It has been found to exhibit neuroprotective effects, anti-inflammatory effects, and anti-cancer properties. CPI-1189 has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-13-5-1-4-12(10-13)16-11-14(20-23-16)18(22)21-8-2-6-15(21)17-7-3-9-24-17/h1,3-5,7,9-11,15H,2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMEDDXOMUVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6044784.png)
![3-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B6044789.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6044801.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6044839.png)
![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)